Mefloquine

Description

Properties

IUPAC Name |

[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEQGYMUWCZPDN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860636 |

Source

|

| Record name | [2,8-Bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Mefloquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

415.7±40.0 °C |

Source

|

| Record name | Mefloquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

3.80e-02 g/L |

Source

|

| Record name | Mefloquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mefloquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

Crystal density: 1.432 g/cu cm |

Source

|

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

49752-90-1, 53230-10-7 |

Source

|

| Record name | α-(2-Piperidyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49752-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-2-Piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049752901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefloquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mefloquine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014502 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

250-254, 174-176 °C |

Source

|

| Record name | Mefloquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00358 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MEFLOQUINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Mefloquine: A Deep Dive into its Chemical Structure and Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and related physicochemical and pharmacological properties of the antimalarial drug, mefloquine (B1676156). The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Chemical Structure of this compound

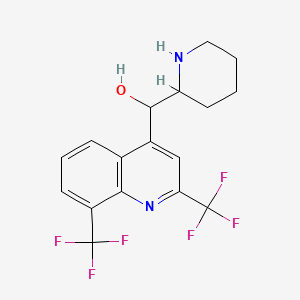

This compound, a quinoline (B57606) methanol (B129727) derivative, is a chiral molecule with the systematic IUPAC name [2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol.[1][2] Its chemical formula is C₁₇H₁₆F₆N₂O, and it has a molar mass of 378.31 g/mol .[2][3][4] The structure features a quinoline ring system substituted with two trifluoromethyl groups, and a piperidinemethanol side chain.

Below is a two-dimensional representation of the this compound structure.

Caption: 2D chemical structure of this compound highlighting the quinoline and piperidinemethanol moieties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | [2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol[1][2] |

| SMILES | C1CCN--INVALID-LINK----INVALID-LINK--O[3] |

| InChI | InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2/t12-,15+/m1/s1[5] |

| Molecular Formula | C₁₇H₁₆F₆N₂O[2][3][4] |

| Molar Mass | 378.31 g/mol [2][3][4] |

Stereoisomers of this compound

This compound possesses two chiral centers, leading to the existence of four stereoisomers.[5] These stereoisomers are classified into two pairs of enantiomers, which are diastereomers of each other. The relative configuration of the substituents on the two chiral carbons determines whether the diastereomer is termed erythro or threo.

The commercially available form of this compound, Lariam, is a racemic mixture of the two erythro enantiomers.[6]

Caption: Relationship between the four stereoisomers of this compound.

The absolute configuration of (+)-erythro-mefloquine has been determined to be (11S,12R), while (-)-erythro-mefloquine is (11R,12S).[7]

Physicochemical and Pharmacological Properties of Stereoisomers

The stereochemistry of this compound significantly influences its biological activity and pharmacokinetic profile. The four stereoisomers exhibit different potencies and side-effect profiles.

Table 2: Comparative Pharmacological and Toxicological Data of this compound Stereoisomers

| Stereoisomer | Antimalarial Activity | Neuropsychiatric Side Effects | Half-life (t₁/₂) |

| (+)-erythro-mefloquine | More potent than the (-) enantiomer[7] | Associated with fewer side effects | 20.8 hours (oral)[8] |

| (-)-erythro-mefloquine | Less potent than the (+) enantiomer[9] | Believed to be the primary contributor to neuropsychiatric side effects[6] | 16.4 hours (oral)[8] |

| (+)-threo-mefloquine | Less active | Data not widely available | 12.4 hours (IV)[8] |

| (-)-threo-mefloquine | Less active[9] | Data not widely available | 11 hours (IV)[8] |

The (-)-erythro enantiomer is associated with a higher incidence of neuropsychiatric adverse effects, such as anxiety, paranoia, and psychosis.[10] It is hypothesized that the side effects of this compound are caused by the (−)-enantiomer.[6] In contrast, the (+)-erythro enantiomer is more potent against malaria parasites.[7]

Table 3: Minimum Inhibitory Concentrations (MICs) of this compound Stereoisomers against Mycobacterium avium [8]

| Stereoisomer | MIC (μg/ml) |

| (+)-erythro-mefloquine | 32 |

| (-)-erythro-mefloquine | 32 |

| (+)-threo-mefloquine | 64 |

| (-)-threo-mefloquine | 64 |

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of individual this compound stereoisomers is a multi-step process. A general workflow is outlined below.

Caption: Generalized workflow for the asymmetric synthesis of this compound stereoisomers.

Detailed Methodology for Synthesis of this compound Analogs:

A reported synthesis of this compound analogs involves the following key steps[6]:

-

Grignard-type Addition: Regioselective Br-Mg exchange of a dibromochloroquinoline with i-PrMgCl·LiCl.

-

Nucleophilic Addition: The resulting Grignard reagent undergoes addition to an (S)- or (R)-tert-butyl-2-formylpiperidine-1-carboxylate. This step produces a mixture of diastereomers.

-

Chromatographic Separation: The diastereomeric pairs are separated by flash chromatography.

-

Suzuki Coupling: The separated diastereomers are reacted with 4-chlorophenylboronic acid under Suzuki coupling conditions.

-

N-Boc Deprotection: The final step involves the deprotection of the N-Boc group using HCl to yield the desired this compound analog stereoisomers.

Separation of Enantiomers (Chiral Resolution)

The resolution of racemic erythro-mefloquine into its individual enantiomers can be achieved through diastereomeric salt formation.

Protocol for Chiral Resolution using (+)-3-bromo-8-camphorsulfonic acid: [8]

-

Salt Formation: Racemic this compound hydrochloride is treated with the ammonium (B1175870) salt of (+)-3-bromo-8-camphorsulfonic acid.

-

Crystallization: The diastereomeric salts are allowed to crystallize. Due to differences in solubility, one diastereomeric salt will preferentially crystallize.

-

Separation: The crystallized salt is separated by filtration.

-

Liberation of Enantiomer: The pure diastereomeric salt is treated with a base to liberate the free base of the single enantiomer of this compound.

To obtain the other enantiomer, the ammonium salt of (-)-3-bromo-8-camphorsulfonic acid can be used in a similar manner.[8] Another resolving agent that has been successfully used is O,O′-di-p-toluoyl-tartaric acid.[9]

Analysis and Characterization

The absolute configuration of the this compound stereoisomers has been unambiguously determined using single-crystal X-ray crystallography.[9] High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for separating and quantifying the enantiomers of this compound in biological samples.

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 2. This compound | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (-)-Mefloquine | C17H16F6N2O | CID 40692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (+)-Mefloquine | C17H16F6N2O | CID 456309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Antifungal Activity of Stereoisomers of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of (+)-Erythro-Mefloquine as an Active Enantiomer with Greater Efficacy than this compound against Mycobacterium avium Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Review of Modifications of Quinoline Antimalarials: this compound and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Psychiatric Side Effects of this compound: Applications to Forensic Psychiatry | Journal of the American Academy of Psychiatry and the Law [jaapl.org]

A Technical Guide to the Synthesis of Mefloquine and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for the antimalarial drug mefloquine (B1676156) and its various analogs. The document details key synthetic strategies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for pivotal reactions. Furthermore, it visualizes the core biological signaling pathways associated with this compound's mechanism of action.

Core Synthesis of this compound

The classical synthesis of this compound, a quinolinemethanol derivative, has been well-established since its development. The most common approach involves the condensation of 2,8-bis(trifluoromethyl)-4-quinoline derivatives with a suitable piperidine (B6355638) moiety. A key intermediate in many synthetic routes is 2,8-bis(trifluoromethyl)quinolin-4-ol (B1348971).

A widely adopted synthetic strategy involves the conversion of this quinolinol to a 4-bromo derivative, which is then lithiated and reacted with 2-pyridinecarboxaldehyde. Subsequent hydrogenation of the pyridyl group yields the desired piperidinyl methanol (B129727) structure of this compound.

General Synthetic Scheme

A representative synthesis of this compound proceeds through the formation of a key intermediate, 4-(oxiran-2-yl)-2,8-bis(trifluoromethyl)quinoline. This epoxide can then be opened by various amines to generate a library of this compound analogs. The synthesis of this intermediate can be achieved from 2,8-bis(trifluoromethyl)quinolin-4-ol with a reported yield of 91% for the formation of the 4-bromo intermediate.

Synthesis of this compound Analogs

The development of this compound analogs has been driven by the need to overcome drug resistance and reduce the neuropsychiatric side effects associated with the parent compound. Modifications have been explored at various positions of the this compound scaffold.

Pentafluorosulfanyl (SF5) Analogs

A notable class of analogs involves the replacement of the trifluoromethyl (CF3) groups with the pentafluorosulfanyl (SF5) group. The synthesis of these analogs follows a multi-step sequence, typically 5 steps, with overall yields ranging from 10-23%[1][2].

The synthetic route commences with commercially available amino-(pentafluorosulfanyl)-benzenes. These starting materials undergo condensation with ethyl 4,4,4-trifluoroacetoacetate, followed by a series of transformations to construct the quinoline (B57606) core and introduce the side chain.

Late-Stage Modification

Another efficient strategy for generating this compound analogs is through the late-stage modification of the this compound molecule itself. This approach allows for the diversification of the scaffold at the secondary alcohol and the piperidine nitrogen.

-

Alkylation: The piperidinyl amino group can be alkylated using various alkyl halides in the presence of a base.

-

Acylation: Acylation with reagents like Mosher's acid chloride has been used to determine the absolute configuration of this compound enantiomers.

-

Conjugation: this compound has been conjugated with other pharmacophores, such as artemisinin, to create dual-action antimalarials.

Quantitative Data Summary

The following tables summarize the yields of key synthetic steps and the biological activity of selected this compound analogs.

Table 1: Synthetic Yields for this compound and Key Analogs

| Compound/Intermediate | Synthetic Step | Reagents and Conditions | Yield (%) | Reference |

| 4-Bromo-2,8-bis(trifluoromethyl)quinoline | Bromination of quinolinol | POBr3, 75-150°C, 2h | 91 | |

| 6-SF5 and 7-SF5 this compound Analogs | Overall 5-step synthesis | From amino-(pentafluorosulfanyl)-benzenes | 10-23 | [1] |

| (+)- and (-)-erythro-Mefloquine | Enantiomeric resolution | O,O'-di-p-toluoyl-tartaric acid | 86 | |

| N-13-Alkylated this compound Derivatives | Alkylation | Alkyl bromides, K2CO3 or Et3N | Poor to Moderate | |

| This compound-Artemisinin Conjugate (MQ-24) | Alkylation with Artemisinin-derived allyl bromide | Et3N | Moderate |

Table 2: In Vitro Antimalarial Activity of this compound Analogs

| Compound | P. falciparum Strain | IC50 (nM) | Cytotoxicity (LC50 against RAW macrophages, ng/mL) | Selectivity Index (SI) | Reference |

| This compound (1) | W2 | 2.5 ng/mL | 5064 | 2026 | [1] |

| 6-SF5 Analog (2) | W2 | 3.3 ng/mL | 13740 | 4164 | [1] |

| 7-SF5 Analog (3) | W2 | 3.3 ng/mL | ND | ND | [1] |

| This compound-Atovaquone Hybrid (MQ-38) | F32-TEM | 0.6 - 1.1 | ND | ND | |

| This compound-Artemisinin Ester Conjugate (MQ-41) | F32, Thai, FcB1, K1 | 2.4 - 6 | ND | ND | |

| This compound-Artemisinin Amine Conjugate (MQ-24) | F32, Thai, FcB1, K1 | 10 - 17 | ND | ND |

ND: Not Determined

Detailed Experimental Protocols

Synthesis of 4-Bromo-2,8-bis(trifluoromethyl)quinoline

A mixture of 2,8-bis(trifluoromethyl)quinolin-4-ol and phosphorus oxybromide (POBr3) is heated at temperatures ranging from 75°C to 150°C for 2 hours. After cooling, the reaction mixture is carefully added to crushed ice. The solution is then basified with sodium hydroxide. The resulting solid precipitate is collected by filtration and dried to afford 4-bromo-2,8-bis(trifluoromethyl)quinoline.

Synthesis of N1-(2,8-bis(trifluoromethyl)quinolin-4-yl)ethane-1,2-diamine (MQA)

A mixture of 4-chloro-2,8-bis(trifluoromethyl)quinoline (B1363108) (1.0 eq) and ethylenediamine (B42938) (10.0 eq) is stirred under microwave irradiation (150 W) at 95°C for 60 minutes. After completion, the reaction mixture is diluted with dichloromethane (B109758) and extracted with 5% NaOH solution, followed by washing with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Biological Signaling Pathways

This compound exerts its antimalarial effect through multiple mechanisms, with the primary target being the parasite's ribosome. Additionally, it has been shown to modulate other cellular pathways.

Inhibition of Protein Synthesis

This compound targets the 80S ribosome of Plasmodium falciparum, thereby inhibiting protein synthesis. This action is a key contributor to its parasiticidal activity.

Inhibition of the PI3K/Akt/mTOR Pathway

This compound has also been implicated in the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. Inhibition of this pathway can induce apoptosis.

References

Mefloquine: A Technical Guide to its Pharmacodynamics and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mefloquine (B1676156), a quinoline (B57606) methanol (B129727) derivative, has long been a cornerstone in the prophylaxis and treatment of malaria, particularly against chloroquine-resistant strains of Plasmodium falciparum. Its primary mechanism of action is believed to involve the inhibition of protein synthesis within the parasite by targeting the 80S ribosome. However, the clinical utility of this compound is significantly hampered by a well-documented profile of adverse events, predominantly neuropsychiatric and cardiovascular in nature. These off-target effects are a direct consequence of this compound's interactions with a range of host proteins, including neurotransmitter receptors, ion channels, and enzymes. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, with a detailed exploration of its off-target molecular interactions. Quantitative data on these interactions are presented, alongside detailed methodologies of the key experiments employed in their characterization. Furthermore, this guide illustrates the associated signaling pathways and experimental workflows through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

On-Target Pharmacodynamics: Antimalarial Mechanism of Action

The precise mechanism by which this compound exerts its antimalarial effect is still under investigation, but the prevailing evidence points towards the disruption of protein synthesis in the parasite.

1.1. Inhibition of the P. falciparum 80S Ribosome

Recent studies have identified the parasite's 80S ribosome as a primary target of this compound. By binding to the ribosome, this compound interferes with the translation process, thereby inhibiting protein synthesis and leading to the death of the parasite. This mechanism underscores its efficacy against the asexual intraerythrocytic stages of Plasmodium species.

Off-Target Pharmacodynamics: The Molecular Basis of Adverse Effects

This compound's adverse effect profile is extensive and is attributed to its interactions with a variety of host molecular targets. These interactions are often stereoselective, with the two enantiomers of this compound exhibiting different affinities and potencies.

Neuropsychiatric Off-Target Effects

The neuropsychiatric side effects of this compound, which can range from anxiety and vivid dreams to psychosis and seizures, are linked to its activity at several neuronal targets.

2.1.1. Interaction with Serotonin (B10506) Receptors

This compound has been shown to interact with multiple serotonin (5-HT) receptor subtypes, which are crucial for regulating mood, cognition, and sleep-wake cycles.

-

5-HT2A and 5-HT2C Receptors: this compound acts as a partial agonist at 5-HT2A receptors and a full agonist at 5-HT2C receptors, stimulating the accumulation of inositol (B14025) phosphate.[1][2] This agonism, particularly at the 5-HT2A receptor, is shared by some hallucinogenic drugs and may contribute to the psychotomimetic effects observed with this compound use.[1][2]

-

5-HT3 Receptors: this compound is an antagonist of 5-HT3 receptors, a ligand-gated ion channel.[3] This interaction is predominantly non-competitive, suggesting that this compound may act as a channel blocker.[3]

2.1.2. Antagonism of Adenosine (B11128) Receptors

This compound is a potent antagonist of adenosine A2A receptors, and to a lesser extent, A1 receptors.[4] Adenosine is a neuromodulator that plays a significant role in regulating sleep, anxiety, and neuronal excitability. By blocking A2A receptors, this compound can disrupt these processes, potentially leading to insomnia and anxiety. The (-)-enantiomer of this compound is significantly more potent at adenosine receptors than the (+)-enantiomer.

2.1.3. Inhibition of Acetylcholinesterase

This compound is a non-competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5] Inhibition of AChE leads to an accumulation of acetylcholine at the synapse, which can result in a range of central and peripheral nervous system effects, including gastrointestinal disturbances and central nervous system disturbances at high doses.[5]

2.1.4. Blockade of Connexin Channels

This compound is a potent blocker of gap junction channels formed by connexin 36 (Cx36) and connexin 50 (Cx50).[6] These channels are important for direct intercellular communication in the central nervous system. At higher concentrations, this compound can also block channels formed by other connexin isoforms, including Cx26, Cx32, and Cx43.[7] The blockade of these channels can disrupt neuronal communication and contribute to the neurological side effects of the drug.

Cardiotoxic Off-Target Effects

This compound has been associated with cardiovascular adverse events, including bradycardia and, in some cases, more severe cardiac rhythm disturbances.

2.2.1. Blockade of Cardiac Ion Channels

The primary mechanism of this compound's cardiotoxicity is believed to be the blockade of cardiac ion channels, which are essential for maintaining normal cardiac rhythm.

-

L-type Calcium Channels: this compound blocks L-type Ca2+ channels, which can lead to a negative inotropic effect (reduced force of cardiac contraction).[8][9] While a precise IC50 value is not consistently reported, studies have shown that this compound at a concentration of 10 μM can significantly reduce L-type Ca2+ current.[8]

-

Potassium Channels: this compound inhibits the human cardiac potassium channels KvLQT1/minK and HERG, which are responsible for the slow (IKs) and rapid (IKr) components of the delayed rectifier potassium current, respectively.[10] The IC50 for KvLQT1/minK inhibition is approximately 1 μM, while for HERG it is approximately 5.6 μM.[10] Blockade of these channels can lead to a prolongation of the QT interval, a risk factor for life-threatening arrhythmias.

Quantitative Data on this compound's Off-Target Interactions

The following tables summarize the available quantitative data for the interaction of this compound with its various off-target proteins.

Table 1: this compound Affinity (Ki) for Neurotransmitter Receptors

| Receptor Subtype | Ki (nM) | Species | Notes |

| Serotonin 5-HT2A | 341 | Human (recombinant) | [2] |

| Adenosine A2A | 61 | Human (recombinant) | Racemic this compound. The (11R,2'S) isomer is the more potent binder. |

| Adenosine A1 | 255 | Human (recombinant) | Racemic this compound. |

Table 2: this compound Inhibitory Potency (IC50) and Agonist Activity (EC50) at Off-Target Sites

| Target | IC50 / EC50 (µM) | Species/System | Notes |

| Neuropsychiatric Targets | |||

| Connexin 36 (Cx36) | 0.3 | N2A cells (transfected) | [6] |

| Connexin 50 (Cx50) | 1.1 | N2A cells (transfected) | [6] |

| Connexin 32 (Cx32) | ~25 | RIN cells | [11] |

| Serotonin 5-HT3A | 9.36 | HEK 293 cells | Antagonist activity.[3] |

| Serotonin 5-HT2A | 1.9 (EC50) | Not specified | Partial agonist activity.[4] |

| Serotonin 5-HT2C | 0.224 (EC50) | HEK-h5-HT2C cells | Full agonist activity.[12] |

| Cardiotoxicity Targets | |||

| KvLQT1/minK | ~1 | Not specified | [10] |

| HERG | 5.6 | Not specified | [10] |

| L-type Ca2+ Channel | ~43 (for Ca2+ uptake inhibition in skeletal muscle microsomes) | Skeletal muscle microsomes | [8] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to characterize the pharmacodynamics and off-target effects of this compound.

Radioligand Binding Assays

These assays are used to determine the affinity of a ligand (this compound) for a specific receptor.

-

Objective: To determine the equilibrium dissociation constant (Kd) or the inhibitory constant (Ki) of this compound for a target receptor.

-

General Protocol:

-

Membrane Preparation: Membranes from cells or tissues expressing the receptor of interest are prepared by homogenization and centrifugation.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation: Bound radioligand is separated from free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

-

Specific Application for this compound: This method has been used to determine the binding affinity of this compound for serotonin and adenosine receptors using radioligands such as [3H]8-OH-DPAT for 5-HT1A and [125I]DOI for 5-HT2A/2C receptors.[12]

Patch-Clamp Electrophysiology

This technique is used to study the effects of a compound on ion channels in individual cells.

-

Objective: To measure the effect of this compound on the activity of specific ion channels, such as connexins and cardiac potassium channels.

-

General Protocol:

-

Cell Preparation: Cells expressing the ion channel of interest are cultured on a coverslip.

-

Pipette Placement: A glass micropipette with a very small tip diameter is brought into contact with the cell membrane to form a high-resistance seal.

-

Membrane Patch Configuration: The membrane patch can be studied in various configurations (e.g., whole-cell, inside-out, outside-out) to allow for the controlled application of this compound and the measurement of ion currents.

-

Data Acquisition: The flow of ions through the channels is measured as an electrical current.

-

Data Analysis: The effect of this compound on the channel's properties (e.g., current amplitude, activation, inactivation) is analyzed to determine its mechanism of action (e.g., channel block) and potency (e.g., IC50).

-

-

Specific Application for this compound: This technique has been instrumental in characterizing the blockade of Cx36 and Cx50 gap junction channels, as well as the inhibition of KvLQT1/minK and HERG potassium channels by this compound.[10][13]

Acetylcholinesterase Activity Assay

This is a colorimetric assay used to measure the activity of acetylcholinesterase and the inhibitory effect of compounds like this compound.

-

Objective: To determine the IC50 of this compound for acetylcholinesterase.

-

General Protocol (Ellman's Method):

-

Reaction Mixture: A reaction mixture is prepared containing a source of acetylcholinesterase, the substrate acetylthiocholine (B1193921), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Incubation: The reaction is initiated by the addition of the substrate. Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine (B1204863).

-

Color Development: The produced thiocholine reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate (TNB).

-

Spectrophotometric Measurement: The absorbance of the yellow product is measured at 412 nm over time.

-

Inhibitor Testing: The assay is performed in the presence of varying concentrations of this compound to determine its inhibitory effect on the rate of the reaction.

-

Data Analysis: The IC50 value is calculated from the concentration-response curve.

-

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: this compound's off-target signaling pathways leading to neuropsychiatric and cardiac effects.

Experimental Workflows

Caption: High-level workflows for key experimental methods used in this compound research.

Conclusion

This compound remains an important antimalarial agent, but its clinical application is challenged by a significant burden of off-target effects. A thorough understanding of the molecular mechanisms underlying these adverse events is crucial for patient safety and for the development of future antimalarial drugs with improved safety profiles. This technical guide has provided a detailed overview of this compound's pharmacodynamics, with a focus on its interactions with host proteins that lead to neuropsychiatric and cardiovascular toxicities. The quantitative data, experimental methodologies, and pathway visualizations presented herein are intended to serve as a valuable resource for researchers and drug development professionals working to mitigate the undesirable effects of this and other quinoline-based compounds. Future research should continue to elucidate the complex interplay between this compound and its various molecular targets to better predict and manage its adverse effects.

References

- 1. This compound-Induced Disruption of Calcium Homeostasis in Mammalian Cells Is Similar to That Induced by Ionomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and psychotomimetics share neurotransmitter receptor and transporter interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The antimalarial drugs quinine, chloroquine and this compound are antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The anticholinesterase activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | Cx36/ Cx50 gap channel blocker, antimalarial/ antiviral | Hello Bio [hellobio.com]

- 7. Mechanism of connexin channel inhibition by this compound and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]

- 8. Effects of this compound on cardiac contractility and electrical activity in vivo, in isolated cardiac preparations, and in single ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of this compound on cardiac contractility and electrical activity in vivo, in isolated cardiac preparations, and in single ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interactions of the antimalarial drug this compound with the human cardiac potassium channels KvLQT1/minK and HERG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. This compound and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound effects on ventral tegmental area dopamine and GABA neuron inhibition: a physiologic role for connexin-36 GAP junctions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of Mefloquine Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the antimalarial drug mefloquine (B1676156). It covers its historical development, mechanism of action, pharmacokinetic properties, clinical efficacy, and the significant adverse effects that have characterized its use. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental methodologies, structured quantitative data, and visualizations of key biological pathways.

Introduction and Historical Context

This compound, a quinoline (B57606) methanol (B129727) derivative, was developed by the Walter Reed Army Institute of Research (WRAIR) in the 1970s as a response to the emergence of chloroquine-resistant Plasmodium falciparum malaria during the Vietnam War.[1] It was a product of a massive screening program that evaluated over 250,000 compounds for antimalarial activity.[2] this compound was first marketed in 1984 under the brand name Lariam and received FDA approval for prophylactic use in 1989.[2] For decades, it has been a crucial tool for both the prevention and treatment of malaria, particularly in regions with chloroquine (B1663885) resistance.[3] However, its use has been tempered by a well-documented profile of neuropsychiatric adverse effects.[4][5]

Mechanism of Action

The precise mechanism of action of this compound has been a subject of ongoing research, with several hypotheses proposed over the years.

2.1. Inhibition of Heme Polymerization: Initially, it was suggested that this compound, like chloroquine, interferes with the detoxification of heme in the parasite's digestive vacuole by inhibiting the formation of hemozoin.[6] This leads to the accumulation of toxic free heme, which damages parasite membranes and leads to its death.

2.2. Targeting the 80S Ribosome to Inhibit Protein Synthesis: More recent and compelling evidence has identified the P. falciparum 80S ribosome as a primary target of this compound. High-resolution cryo-electron microscopy has shown that the (+)-enantiomer of this compound binds to the GTPase-associated center of the ribosome.[7] This binding inhibits protein synthesis, leading to parasite death.[7] Mutagenesis of the this compound-binding residues on the ribosome has been shown to confer resistance, further validating this as a key mechanism of action.[7]

2.3. Disruption of Calcium Homeostasis: In host cells, particularly neurons, this compound has been shown to disrupt calcium homeostasis.[8][9] It mobilizes calcium from the endoplasmic reticulum (ER) stores and induces a sustained influx of extracellular calcium.[9] This disruption of calcium signaling is believed to be a significant contributor to the drug's neurotoxicity.[8][9]

Pharmacokinetics and Metabolism

This compound is administered orally and is well-absorbed from the gastrointestinal tract, with bioavailability enhanced when taken with food.[10] It is highly bound to plasma proteins (approximately 98%).[10] The drug is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[10] The main metabolite is a carboxylic acid derivative, which is inactive against P. falciparum.[10] this compound has a notably long elimination half-life, averaging about 3 weeks, which allows for weekly prophylactic dosing.[10] Excretion occurs mainly through the bile and feces.[10]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

| Parameter | Value | Reference |

| Absorption Half-life (t½a) | 6.6 ± 3.0 hours | [11] |

| Time to Peak Plasma Concentration (Tmax) | 6-24 hours | [12] |

| Volume of Distribution (Vd/F) | 10.5 ± 2.3 L/kg | [11] |

| Plasma Protein Binding | ~98% | [10] |

| Elimination Half-life (t½β) | 2-4 weeks (average ~3 weeks) | [10] |

| Clearance (CL/F) | ~30 mL/min | [10] |

| Primary Route of Metabolism | Hepatic (CYP3A4) | [10] |

| Primary Route of Excretion | Bile and feces | [10] |

Clinical Efficacy

This compound has demonstrated high efficacy against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum malaria, as well as against P. vivax.[3][12] It is effective against the blood stages of all human malaria species.[3]

Table 2: In Vitro Activity of this compound Against Plasmodium falciparum Strains

| P. falciparum Strain | IC50 (nM) | Reference |

| 3D7 | 25.3 ± 3.4 | [13] |

| Dd2 | >30 | [14] |

| K1 | 27 (geometric mean) | [13] |

| Isolates from Shoklo, Thailand | 48.2 (geometric mean) | [13] |

| Isolates from Maela, Thailand | 29.0 (geometric mean) | [13] |

IC50 values can vary depending on the specific assay conditions and parasite isolate.

A systematic review and meta-analysis of artesunate-mefloquine (ASMQ) combination therapy for uncomplicated P. falciparum malaria concluded that ASMQ remains a safe and effective treatment.[12] However, some recent studies have indicated a potential reduction in efficacy in certain regions, highlighting the ongoing threat of drug resistance.[12]

Adverse Effects, Particularly Neuropsychiatric Events

The use of this compound is associated with a range of adverse effects, with neuropsychiatric reactions being the most significant concern.[4][5]

Common Adverse Effects:

-

Nausea

-

Vomiting

-

Dizziness

-

Headache

-

Insomnia

-

Abnormal dreams[5]

Neuropsychiatric Adverse Events: More severe neuropsychiatric side effects can occur and may persist for months or even years after discontinuing the drug.[4] These include:

-

Anxiety

-

Depression

-

Hallucinations

-

Psychosis

-

Seizures[5]

The prevalence of serious neuropsychiatric adverse reactions is estimated to be between 1 in 10,000 and 1 in 20,000 users of prophylactic this compound.[5] The risk is generally higher in females than in males.[5] this compound is contraindicated in individuals with a history of psychiatric disorders or seizures.[5]

Table 3: Incidence of Selected Adverse Events with this compound Prophylaxis

| Adverse Event | Incidence | Reference |

| Neuropsychiatric (any) | 29-77% | [4] |

| Serious Neuropsychiatric | 1 in 10,000 - 1 in 20,000 | [5] |

| Dizziness | Higher than placebo in cohort studies | [12] |

| Insomnia | More likely than other antimalarials | [12] |

| Abnormal Dreams | More likely than doxycycline | [12] |

| Anxiety | More likely than doxycycline | [12] |

| Depressed Mood | More likely than doxycycline | [12] |

Mechanisms of this compound Resistance

Resistance to this compound has been reported, particularly in Southeast Asia.[3] The molecular basis of this compound resistance is not fully understood but is thought to involve several factors:

-

Pfmdr1 Gene: Amplification or mutations in the P. falciparum multidrug resistance 1 (pfmdr1) gene, which encodes a transporter protein (Pgh1), have been associated with this compound resistance.[3]

-

Other Transporters: Other transporter proteins may also play a role in the efflux of this compound from the parasite.

Experimental Protocols

This section provides an overview of key experimental methodologies used in this compound research. For full, detailed protocols, it is essential to consult the primary literature cited.

7.1. In Vitro this compound Susceptibility Testing of P. falciparum

Principle: To determine the concentration of this compound that inhibits the growth of P. falciparum in vitro by 50% (IC50).

General Methodology (SYBR Green I-based assay):

-

Parasite Culture: P. falciparum is cultured in human erythrocytes in a suitable medium (e.g., RPMI-1640 supplemented with serum and hypoxanthine) under a specific gas mixture (e.g., 5% CO2, 5% O2, 90% N2) at 37°C.[15][16]

-

Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate.

-

Inoculation: Synchronized ring-stage parasites are added to the wells containing the drug dilutions and to control wells (drug-free).

-

Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.[15]

-

Lysis and Staining: The erythrocytes are lysed, and the parasite DNA is stained with a fluorescent dye such as SYBR Green I.[15][16]

-

Quantification: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.[15]

-

Data Analysis: The IC50 values are calculated by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.[15]

7.2. In Vitro Neurotoxicity Assessment in Neuronal Cell Culture

Principle: To assess the cytotoxic effects of this compound on neuronal cells.

General Methodology (MTT Assay):

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in a suitable medium (e.g., DMEM with fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO2.[17]

-

Drug Exposure: Cells are seeded in 96-well plates and exposed to various concentrations of this compound for different durations (e.g., 6, 24, 48 hours).[17]

-

MTT Addition: After the incubation period, the culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[17][18]

-

Formazan (B1609692) Solubilization: After a further incubation, the medium is removed, and the formazan crystals formed by viable cells are dissolved in a solvent such as DMSO.[17][18]

-

Quantification: The absorbance of the formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[17][18] The absorbance is directly proportional to the number of viable cells.

7.3. Quantification of this compound in Plasma by HPLC

Principle: To measure the concentration of this compound in plasma samples using high-performance liquid chromatography (HPLC).

General Methodology:

-

Sample Preparation: this compound is extracted from plasma using a liquid-liquid extraction method with a suitable organic solvent (e.g., methyl tert-butyl ether) in an alkaline environment.[19]

-

Derivatization (for stereospecific analysis): For the separation of this compound enantiomers, a chiral derivatizing agent (e.g., (+)-1-(9-fluorenyl) ethyl chloroformate) can be used.[19]

-

Chromatographic Separation: The extracted and derivatized sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).[19] A mobile phase (e.g., a mixture of acetonitrile, water, and acetic acid) is used to separate the components.[19]

-

Detection: The concentration of this compound is detected using a suitable detector, such as a fluorescence detector (with specific excitation and emission wavelengths) or a mass spectrometer (LC-MS/MS).[19][20]

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to a standard curve generated from samples with known concentrations of this compound.[19]

Signaling Pathways and Experimental Workflows

8.1. This compound's Effect on Neuronal Calcium Signaling

This compound disrupts intracellular calcium homeostasis in neurons, which is a key contributor to its neurotoxicity. The following diagram illustrates the proposed signaling pathway.

This compound-induced disruption of neuronal calcium homeostasis.

8.2. Experimental Workflow for In Vitro this compound Susceptibility Testing

The following diagram outlines a typical workflow for determining the in vitro susceptibility of P. falciparum to this compound.

Workflow for in vitro this compound susceptibility testing of P. falciparum.

Conclusion

This compound remains a significant drug in the arsenal (B13267) against malaria, particularly in areas with resistance to other therapies. Its mechanism of action, primarily through the inhibition of parasite protein synthesis, is now better understood. However, its clinical utility is significantly limited by the risk of neuropsychiatric adverse effects, which are linked to its impact on host cell signaling pathways, including neuronal calcium homeostasis. Continued research is crucial to fully elucidate the mechanisms of both its antimalarial activity and its toxicity. This knowledge can inform the development of safer and more effective antimalarial drugs and guide the appropriate clinical use of this compound. This comprehensive review provides a foundation for researchers and drug development professionals to build upon in their efforts to combat malaria.

References

- 1. Minimal Non-Text Contrast on Data Visualization Elements / Frank Elavsky | Observable [observablehq.com]

- 2. youtube.com [youtube.com]

- 3. The position of this compound as a 21st century malaria chemoprophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropsychiatric Adverse Reactions to this compound: a Systematic Comparison of Prescribing and Patient Safety Guidance in the US, UK, Ireland, Australia, New Zealand, and Canada - PMC [pmc.ncbi.nlm.nih.gov]

- 5. gpnotebook.com [gpnotebook.com]

- 6. axionbiosystems.com [axionbiosystems.com]

- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 8. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]

- 9. Pharmacokinetic Models of Tafenoquine: Insights for Optimal Malaria Treatment Strategies | MDPI [mdpi.com]

- 10. This compound Pharmacokinetic-Pharmacodynamic Models: Implications for Dosing and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Artesunate-mefloquine therapy for uncomplicated Plasmodium falciparum malaria: an updated systematic review and meta-analysis of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. In vitro antimalarial susceptibility profile of Plasmodium falciparum isolates in the BEI Resources repository - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iddo.org [iddo.org]

- 17. An In Silico and In Vitro Assessment of the Neurotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpt.iums.ac.ir [ijpt.iums.ac.ir]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Molecular Underpinnings of Mefloquine-Induced Neurotoxicity: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The antimalarial drug mefloquine (B1676156), while effective, is associated with a range of neurological and psychiatric side effects. Understanding the molecular basis of these adverse events is critical for the development of safer therapeutic strategies and for providing better guidance to clinicians and patients. This technical guide provides a comprehensive overview of the core molecular mechanisms implicated in this compound-induced neurotoxicity, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Molecular Mechanisms of this compound Neurotoxicity

This compound's neurotoxic effects are not attributed to a single mechanism but rather a complex interplay of interactions with various cellular components and signaling pathways. The primary mechanisms identified include disruption of calcium homeostasis and induction of endoplasmic reticulum (ER) stress, generation of oxidative stress leading to apoptosis, inhibition of cholinesterases, modulation of gap junction and pannexin channels, and interference with multiple neurotransmitter systems.

Disruption of Calcium Homeostasis and Endoplasmic Reticulum (ER) Stress

A significant body of evidence points to this compound's ability to disrupt intracellular calcium (Ca2+) homeostasis, a critical element in neuronal function and survival. This compound has been shown to mobilize Ca2+ from neuronal ER stores and promote a sustained influx of extracellular Ca2+.[1] This disruption of Ca2+ homeostasis can trigger the ER stress response, a cellular pathway activated by the accumulation of unfolded or misfolded proteins in the ER lumen. Studies have demonstrated that this compound upregulates the transcription of key ER stress response genes, including GADD153, PERK, GRP78, PDI, GRP94, and calreticulin.[1] The prolonged activation of the ER stress response can ultimately lead to apoptosis.

Oxidative Stress and Apoptosis

This compound exposure has been consistently linked to the induction of oxidative stress in neuronal cells.[2][3][4][5] This is characterized by an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidants, such as glutathione (B108866) (GSH).[2][5] The resulting oxidative damage to cellular components, including lipids, proteins, and DNA, contributes significantly to this compound's neurotoxicity. Furthermore, this compound has been shown to induce apoptosis, or programmed cell death, in neuronal cells.[2][6][7][8][9][10] This apoptotic process is often mediated by the intrinsic pathway, which is initiated by cellular stress and involves the mitochondria.

Inhibition of Cholinesterases

This compound acts as a non-competitive inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5][11][12][13] The inhibition of these enzymes leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. This can contribute to both central and peripheral nervous system side effects.[12] While the inhibitory potency of this compound on cholinesterases is considered low, it may contribute to gastrointestinal and central nervous system disturbances, particularly at higher doses.[11]

Modulation of Gap Junctions and Pannexin Channels

This compound has been identified as a potent blocker of specific gap junction channels, which are crucial for direct intercellular communication between neurons. It exhibits a high affinity for connexin 36 (Cx36) and connexin 50 (Cx50) channels, with IC50 values in the nanomolar to low micromolar range.[14][15] Blockade of these channels can disrupt neuronal synchronization and has been implicated in the cognitive and affective side effects of the drug.[16][17][18] At higher concentrations, this compound can also inhibit other connexins such as Cx26, Cx32, and Cx43.[14][19][20][21] Additionally, this compound has been shown to block Pannexin-1 (Panx1) channels, which are involved in ATP release and inflammatory responses in the brain.[22][23][24] However, recent research suggests that this compound can also enhance Panx1 activity by binding to a previously unknown site.[25]

Interference with Neurotransmitter Systems

Beyond its effects on the cholinergic system, this compound interacts with several other neurotransmitter systems. It is a potent antagonist of adenosine (B11128) A2A receptors.[26] Furthermore, it exhibits complex interactions with the serotonin (B10506) system, acting as a partial agonist at 5-HT2A receptors and a full agonist at 5-HT2C receptors, a profile it shares with some psychotomimetic agents.[27][28] this compound also modulates the GABAergic system, enhancing the release of GABA in the substantia nigra.[26] These interactions with key neurotransmitter systems likely contribute to the wide spectrum of neuropsychiatric side effects observed with this compound use.

Involvement of Proline-Rich Tyrosine Kinase 2 (Pyk2)

The non-receptor tyrosine kinase, Pyk2, has been identified as a critical mediator of this compound-induced neurotoxicity.[2] Pyk2 is activated by stimuli that increase intracellular Ca2+ concentrations and is involved in signaling pathways that regulate synaptic plasticity and neuronal survival.[2] Studies have shown that downregulation of Pyk2 in primary rat cortical neurons can attenuate this compound-induced cell death, apoptosis, and oxidative stress, suggesting that Pyk2 is a key player in the neurotoxic cascade initiated by this compound.[2]

Binding to Human Acyl-CoA Binding Protein (hACBP)

A more recently identified mechanism involves this compound's interaction with human acyl-CoA binding protein (hACBP). This compound binds to the acyl-CoA binding pocket of hACBP, competitively inhibiting the binding of acyl-CoAs.[7] This disruption of lipid homeostasis leads to the accumulation of lipid droplets within neuronal cells and induces redox stress, ultimately culminating in apoptotic cell death.[7]

Quantitative Data on this compound's Molecular Interactions

The following tables summarize the key quantitative data regarding the inhibitory and interactive effects of this compound on various molecular targets.

Table 1: this compound's Inhibitory Effects on Connexin Channels

| Connexin Type | IC50 | Cell Type/System | Reference |

| Cx36 | ~300 nM | N2A neuroblastoma cells | [14][15] |

| Cx50 | ~1.1 µM | N2A neuroblastoma cells | [14][15] |

| Cx43 | Affected at 10-100 fold higher concentrations | N2A neuroblastoma cells | [14] |

| Cx32 | Affected at 10-100 fold higher concentrations | N2A neuroblastoma cells | [14] |

| Cx26 | Affected at 10-100 fold higher concentrations | N2A neuroblastoma cells | [14] |

Table 2: this compound's Effects on Neuronal Viability and Oxidative Stress

| Parameter | This compound Concentration | Effect | Cell Type/System | Reference |

| Neuronal Viability (MTT assay) | 5 µM | 19% decrease in control neurons | Primary rat cortical neurons | [2] |

| Neuronal Viability (MTT assay) | 25 µM | Significant reduction after 24h | SH-SY5Y neuroblastoma cells | [29][30] |

| Cytotoxicity (LDH assay) | 10 µM | 59% increase in LDH release | Primary rat cortical neurons | [2] |

| Intracellular GSH levels | Concentration-dependent | Decrease | Primary rat cortical neurons | [2] |

| Neuronal Viability (IC50) | 62 µM (5 min exposure) | Embryonic rat neurons | [1] | |

| Neuronal Viability (IC50) | 23 µM (20 min exposure) | Embryonic rat neurons | [1] | |

| Neuronal Viability (IC50) | 19 µM (24 h exposure) | Embryonic rat neurons | [1] |

Table 3: this compound's Interactions with Neurotransmitter Receptors

| Receptor/Transporter | Interaction | Affinity (Ki) | Reference |

| Serotonin 5-HT2A | Partial Agonist | 0.71–341 nM | [27][28] |

| Serotonin 5-HT2C | Full Agonist | - | [27][28] |

| Dopamine D3 | Very low potency antagonist | - | [28] |

| Serotonin Transporter (SERT) | Blocker | - | [28] |

| Adenosine A2A | Antagonist | - | [26] |

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular events underlying this compound neurotoxicity, the following diagrams have been generated using the DOT language.

References

- 1. The acute neurotoxicity of this compound may be mediated through a disruption of calcium homeostasis and ER function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound neurotoxicity is mediated by non-receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. malariaworld.org [malariaworld.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound induces ROS mediated programmed cell death in malaria parasite: Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound binding to human acyl-CoA binding protein leads to redox stress-mediated apoptotic death of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound, an anti-malaria agent, causes reactive oxygen species-dependent cell death in mast cells via a secretory granule-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound induces cell death in prostate cancer cells and provides a potential novel treatment strategy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The anticholinesterase activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound inhibits cholinesterases at the mouse neuromuscular junction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antimalarials inhibit human erythrocyte membrane acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Potent block of Cx36 and Cx50 gap junction channels by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Potent block of Cx36 and Cx50 gap junction channels by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Anti-Malaria Drug this compound Induces Motor Learning Deficits in Humans [frontiersin.org]

- 17. kyleellefsen.com [kyleellefsen.com]

- 18. Behavioral effects of this compound in tail suspension and light/dark tests - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Mechanism of connexin channel inhibition by this compound and 2-aminoethoxydiphenyl borate | PLOS One [journals.plos.org]

- 20. research-collection.ethz.ch [research-collection.ethz.ch]

- 21. Mechanism of connexin channel inhibition by this compound and 2-aminoethoxydiphenyl borate - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound blockade of Pannexin1 currents: Resolution of a conflict - PMC [pmc.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Shape-shifting cell channel reveals new target for precision drugs - Northwestern Now [news.northwestern.edu]

- 26. This compound - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. This compound and Psychotomimetics Share Neurotransmitter Receptor and Transporter Interactions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound and psychotomimetics share neurotransmitter receptor and transporter interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. An In Silico and In Vitro Assessment of the Neurotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

Mefloquine: A Detailed Examination of its Role as a Protein Synthesis Inhibitor in Parasites

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which the antimalarial drug mefloquine (B1676156) acts as a potent inhibitor of protein synthesis in parasites, with a primary focus on Plasmodium falciparum, the deadliest species of malaria parasite. This document details the key experimental findings that elucidated this mechanism, presents quantitative data for comparative analysis, outlines the methodologies of pivotal experiments, and provides visual representations of the underlying molecular interactions and experimental workflows.

Executive Summary

This compound, a widely used antimalarial drug, exerts its parasiticidal effects by directly targeting the parasite's cellular machinery for protein production.[1][2][3] Groundbreaking research has revealed that this compound specifically binds to the 80S ribosome of Plasmodium falciparum, the central ribonucleoprotein complex responsible for translating messenger RNA into protein.[1][4] This interaction occurs at the GTPase-associated center (GAC), a critical region for the elongation phase of protein synthesis.[1][5] By binding to this site, this compound effectively stalls the translation process, leading to a cessation of protein production and subsequent parasite death.[1][2] This mechanism has been confirmed through a combination of high-resolution cryo-electron microscopy, genetic mutagenesis of the binding site, and the development of structure-guided chemical derivatives with enhanced potency.[1][5]

Mechanism of Action: Targeting the Parasite Ribosome

The primary mode of action of this compound against P. falciparum is the inhibition of cytosolic protein synthesis.[1] This is achieved through a specific, high-affinity interaction with the parasite's 80S ribosome.

Key Findings:

-

Direct Ribosomal Binding: this compound directly binds to the large subunit of the P. falciparum 80S ribosome.[1]

-

High-Resolution Structure: A 3.2 Å resolution cryo-electron microscopy structure has been solved, showing the (+)-mefloquine enantiomer bound to the GTPase-associated center (GAC) of the ribosome.[1][4][5]

-

Inhibition of Translation: This binding event obstructs the function of the ribosome, leading to a significant reduction in protein synthesis.[1]

-

Confirmation through Mutagenesis: Genetic modification of the amino acid residues in the this compound-binding pocket of the ribosome resulted in parasites with increased resistance to the drug, confirming this interaction as the primary killing mechanism.[1][2][5]

The following diagram illustrates the inhibitory action of this compound on the parasite's ribosome.

Caption: Mechanism of this compound-induced protein synthesis inhibition.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effect of this compound on P. falciparum.

Table 1: In Vitro Efficacy of this compound against P. falciparum (3D7 Strain)

| Parameter | Value | Reference |

| Half Maximal Effective Concentration (EC50) | 25.3 nM | [1] |

| Inhibition of Protein Synthesis | 55% | [1] |

Table 2: Enhanced Potency of a Structure-Guided this compound Derivative

| Compound | Modification | Fold-Increase in Potency | Reference |

| Modified this compound Derivative | Altered piperidine (B6355638) group | Up to 2.4-fold | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments that were instrumental in defining this compound as a protein synthesis inhibitor.

P. falciparum Culture and Drug Sensitivity Assay

This protocol is used to determine the half-maximal effective concentration (EC50) of this compound against the parasite.

-

Parasite Strain: P. falciparum 3D7 strain.

-

Culture Conditions: Parasites are cultured in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin (B1671437) at 37°C in a gas mixture of 5% CO2, 1% O2, and 94% N2.

-

Synchronization: Ring-stage parasites are synchronized using 5% D-sorbitol treatment.

-

Assay:

-

Synchronized ring-stage parasites are seeded in a 96-well plate at a parasitemia of ~1% and 2% hematocrit.

-

This compound is serially diluted and added to the wells.

-

The plate is incubated for 48 hours under standard culture conditions.

-

Parasite growth is quantified using the SYBR Green I DNA staining method, which measures the proliferation of parasites by intercalating with DNA.

-

Fluorescence is read using a microplate reader, and EC50 values are calculated from dose-response curves.[6]

-

Protein Synthesis Inhibition Assay

This assay measures the direct impact of this compound on the synthesis of new proteins in the parasite.

-

Metabolic Labeling:

-

Asynchronous cultures of P. falciparum (3D7 strain) with high parasitemia (~7-10%) are harvested.

-

Infected red blood cells are washed and resuspended in methionine- and cysteine-free RPMI medium.

-

The cells are aliquoted into a 96-well plate.

-

This compound is added at the desired concentration. Chloroquine is often used as a negative control (a non-translation inhibitory compound), and anisomycin (B549157) as a positive control.[1][6]

-

A mixture of 35S-methionine and 35S-cysteine is added to each well.

-

The plate is incubated for a defined period (e.g., 4 hours) to allow for the incorporation of the radiolabeled amino acids into newly synthesized proteins.

-

-

Quantification:

-

The reaction is stopped, and the cells are harvested.

-

Proteins are precipitated using trichloroacetic acid (TCA).

-

The precipitate is collected on a filter mat.

-

The amount of incorporated radioactivity is measured using a scintillation counter.

-

The percentage of protein synthesis inhibition is calculated by comparing the counts in this compound-treated samples to untreated controls.[1]

-

The workflow for these key experiments is visualized below.

References

- 1. The antimalarial this compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis | Semantic Scholar [semanticscholar.org]

- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 4. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]

- 5. This compound targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Protein Synthesis and Malaria Parasite Development by Drug Targeting of Methionyl-tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

Mefloquine's Bridgehead: A Technical Guide to its Binding Site on the Plasmodium falciparum 80S Ribosome

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of the antimalarial drug mefloquine (B1676156) on the 80S ribosome of Plasmodium falciparum, the deadliest species of malaria parasite. The elucidation of this interaction has been a significant step forward in understanding how this long-standing drug exerts its parasiticidal effects and opens new avenues for the rational design of next-generation antimalarials.

Executive Summary

This compound, a widely used antimalarial, functions as a protein synthesis inhibitor in Plasmodium falciparum.[1][2][3][4] Groundbreaking research utilizing cryo-electron microscopy (cryo-EM) has revealed that the (+)-enantiomer of this compound specifically targets the GTPase-associated center (GAC) on the large subunit (60S) of the parasite's 80S ribosome.[1][2][3] This binding event obstructs the process of translation, leading to parasite death. Mutagenesis studies have confirmed this mechanism, demonstrating that alterations in the binding site confer resistance to the drug.[1][2] Furthermore, structure-guided chemical modifications of this compound have produced derivatives with enhanced potency, highlighting the potential for rational drug design based on this structural knowledge.[1][2][4]

The this compound Binding Site: A Detailed View

Cryo-EM studies at a resolution of 3.2 Å have pinpointed the this compound binding pocket within a functionally critical region of the ribosome.[1][2][3] The binding site is located at the interface of ribosomal protein uL13 and the 28S ribosomal RNA (rRNA).

Key interactions involve:

-

Ribosomal Protein uL13: this compound nestles into a hydrophobic pocket formed by residues of this protein.

-

28S rRNA: The drug also interacts with the rRNA, specifically with a region known as expansion segment 13 (ES13).[1]

The (+)-mefloquine enantiomer is the biologically active form that engages with this site.[1] The precise molecular interactions within this pocket are crucial for the drug's inhibitory effect.

Quantitative Analysis of this compound Activity

The efficacy of this compound and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against in vitro cultures of P. falciparum. Structure-guided modifications to the piperidine (B6355638) group of this compound have been shown to enhance its parasiticidal activity.

| Compound | Target/Strain | IC50 (nM) | Fold Change vs. This compound | Reference |

| This compound | P. falciparum (3D7) | 25 ± 2 | 1.0 | Wong et al., 2017 |

| This compound Derivative 1 | P. falciparum (3D7) | 13 ± 1 | 1.9x improvement | Wong et al., 2017 |

| This compound Derivative 2 | P. falciparum (3D7) | 10.5 ± 0.5 | 2.4x improvement | Wong et al., 2017 |

Note: The specific names of the derivatives are often proprietary or designated by codes in the primary literature. The data presented here is a representative summary based on published findings.[4][5]

Mechanism of Action: Inhibition of Protein Synthesis

This compound's binding to the GAC on the 60S subunit interferes with the elongation step of protein synthesis. The GAC is a critical hub for the recruitment and activity of elongation factors, which are essential for the translocation of tRNAs and mRNA through the ribosome. By occupying this site, this compound is thought to allosterically inhibit these dynamic processes, thereby halting polypeptide chain elongation and leading to parasite death.

Figure 1. this compound's mechanism of action pathway.

Experimental Protocols

The identification of the this compound binding site was made possible through a combination of cutting-edge techniques. Below are synopses of the key experimental protocols.